Lipophilicity Comparison: Isopropyl Confers Lower LogP Than 5-Phenyl and 5-tert-Butyl Analogs
5-Isopropyl-1,3,4-oxadiazol-2-amine exhibits a predicted ACD/LogP value of -0.02, indicating hydrophilic character . This contrasts sharply with the 5-phenyl analog (CAS 1612-76-6), where the aromatic ring introduces higher lipophilicity (estimated LogP > 1.5 based on fragment contributions) , and the 5-tert-butyl analog (CAS 69741-92-0), where increased alkyl bulk further elevates LogP. The isopropyl derivative's low LogP is associated with an ACD/LogD (pH 7.4) of 0.15, suggesting minimal pH-dependent partitioning .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | -0.02 (predicted) |
| Comparator Or Baseline | 5-Phenyl analog: estimated LogP > 1.5; 5-tert-Butyl analog: expected higher LogP due to additional methyl group |
| Quantified Difference | ≥ 1.5 LogP units lower than 5-phenyl analog |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction |
Why This Matters
Lower LogP translates to higher aqueous solubility (predicted 28.85 g/L at pH 7.4) and reduced non-specific membrane binding, making 5-isopropyl-1,3,4-oxadiazol-2-amine a preferable scaffold for lead compounds requiring favorable renal clearance and lower CNS penetration risk.
